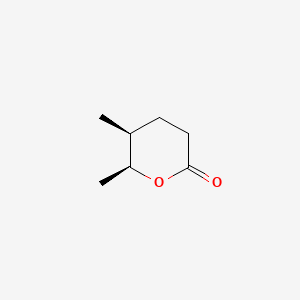

2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis-

Description

Structural Classification and IUPAC Nomenclature

The compound belongs to the tetrahydropyran-2-one subclass, a saturated six-membered ring system containing one oxygen atom and a ketone group. According to IUPAC nomenclature rules, the systematic name cis-5,6-dimethyltetrahydro-2H-pyran-2-one reflects the positions of the methyl groups (C5 and C6) and the lactone's stereochemistry.

Key structural features include:

- Molecular formula : C₇H₁₂O₂

- Molecular weight : 128.17 g/mol

- Stereochemistry : Two adjacent stereocenters at C5 and C6, resulting in a cis-configuration (relative stereochemistry).

- Ring system : A partially saturated pyranone core, with the lactone functional group at position 2.

The SMILES notation C[C@H]1OC(=O)CC[C@H]1C and InChIKey HAXARIVGMMVELD-WDSKDSINSA-N explicitly define the spatial arrangement of substituents. X-ray crystallography and NMR studies confirm the equatorial orientation of the methyl groups, which minimizes steric strain.

Table 1: Structural Properties of cis-5,6-Dimethyltetrahydro-2H-pyran-2-one

| Property | Value | Source |

|---|---|---|

| CAS Number | 24405-15-0 | |

| IUPAC Name | cis-5,6-dimethyltetrahydro-2H-pyran-2-one | |

| Molecular Formula | C₇H₁₂O₂ | |

| Stereocenters | 2 (C5, C6) | |

| SMILES | C[C@H]1OC(=O)CC[C@H]1C |

Historical Context of Pyrone Derivatives in Organic Chemistry

Pyrone derivatives have been integral to organic synthesis since the 19th century, with early studies focusing on naturally occurring analogs like coumarin (2H-chromen-2-one) and maltol (3-hydroxy-2-methyl-4H-pyran-4-one). The discovery of the tetrahydropyranone scaffold in the mid-20th century expanded applications in pharmaceuticals, fragrances, and polymer chemistry.

Notable milestones include:

- 1920s : Isolation of γ-pyrone derivatives from plant sources, revealing their role as flavor precursors.

- 1950s : Development of synthetic routes to saturated pyrone derivatives via cyclization of β-keto esters.

- 2000s : Application of cis-5,6-dimethyltetrahydro-2H-pyran-2-one as a chiral building block for asymmetric synthesis.

The compound’s synthetic utility stems from its rigidity and stereoelectronic effects, which influence reactivity in ring-opening reactions and nucleophilic substitutions.

Key Structural Analogues and Homologous Compounds

Table 2: Structural Analogues of cis-5,6-Dimethyltetrahydro-2H-pyran-2-one

Tetrahydro-3,6-dimethyl-2H-pyran-2-one (CAS 3720-22-7):

4-Hydroxy-5,6-dimethyl-2H-pyran-2-one (CAS 50405-45-3):

Unsaturated 2H-Pyran-2-one :

These analogues demonstrate how subtle structural changes modulate physical properties and reactivity, guiding their selection for specific synthetic applications.

Structure

3D Structure

Properties

CAS No. |

24405-15-0 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(5S,6S)-5,6-dimethyloxan-2-one |

InChI |

InChI=1S/C7H12O2/c1-5-3-4-7(8)9-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |

InChI Key |

HAXARIVGMMVELD-WDSKDSINSA-N |

Isomeric SMILES |

C[C@H]1CCC(=O)O[C@H]1C |

Canonical SMILES |

CC1CCC(=O)OC1C |

Origin of Product |

United States |

Preparation Methods

Reduction of 5,6-Dimethyl-2-pyrone

A common approach involves the selective reduction of 5,6-dimethyl-2-pyrone using reducing agents under inert atmosphere to prevent oxidation and side reactions. This yields the tetrahydro derivative with cis stereochemistry. The reaction conditions typically require:

- Use of mild reducing agents.

- Inert atmosphere (e.g., nitrogen) to avoid oxidation.

- Controlled temperature to favor cis isomer formation.

This method is widely reported for synthesizing tetrahydro-pyran-2-one derivatives with high stereoselectivity.

Multi-Step Synthesis from 3-(Benzyloxy)propionic Acid

A patented industrially viable method involves a four-step synthesis starting from 3-(benzyloxy)propionic acid:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Chlorination | Oxalyl chloride, dichloromethane, ice bath | Formation of acid chloride intermediate (90% yield) |

| 2 | Condensation | 2,2-dimethyl-1,3-dioxane-4,6-diketone, pyridine, dichloromethane, room temp | Formation of diketone intermediate (186 g isolated) |

| 3 | Cyclization Reduction | Palladium-carbon catalyst, hydrogen atmosphere, autoclave, elevated temp | Hydrogenation to tetrahydro intermediate |

| 4 | Elimination | Reflux in toluene | Formation of 5,6-dihydro-2H-pyran-2-one with cis stereochemistry |

This route achieves a total yield of approximately 51%, significantly higher than traditional methods (~10%), with advantages including mild reaction conditions, environmental friendliness, and suitability for industrial scale-up.

Catalytic Hydrogenation and Purification

Hydrogenation under high pressure (e.g., 350 psi) with palladium black or palladium-carbon catalysts at moderate temperatures (around 75°C) is effective for reducing unsaturated lactones to tetrahydro derivatives. The reaction is monitored by peroxide consumption tests (e.g., starch-iodine titration). Post-reaction, the catalyst is filtered off, and the product is purified by distillation under reduced pressure or silica gel chromatography to isolate the cis isomer with high purity.

Tandem Cycloaddition and Carbonylation Approaches

Advanced synthetic methods involve cobalt carbonyl-mediated tandem cycloaddition reactions of cis-epoxyalkynes with tethered olefins and carbon monoxide to form 5,6-dihydro-pyran-2-one cores fused with additional rings. Although these methods are more complex and yield tricyclic derivatives, they demonstrate the versatility of pyran-2-one synthesis and potential for structural diversification.

| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Reduction of 5,6-dimethyl-2-pyrone | Mild reducing agents, inert atmosphere | Moderate | Stereoselective, straightforward | Requires careful atmosphere control |

| Multi-step synthesis from 3-(benzyloxy)propionic acid | Oxalyl chloride, diketone, Pd-C catalyst, reflux | 51 | High yield, industrially scalable | Multi-step, requires catalyst handling |

| Catalytic hydrogenation with Pd black | Pd black, H2 (350 psi), 75°C | High | Efficient reduction, clean reaction | High pressure equipment needed |

| Cobalt carbonyl-mediated cycloaddition | Co2(CO)8, cis-epoxyalkynes, CO | Variable | Access to complex fused rings | Low yield for some substrates |

- The multi-step synthesis route starting from 3-(benzyloxy)propionic acid is currently the most efficient and industrially feasible method, offering a good balance of yield, cost, and environmental impact.

- Catalytic hydrogenation remains a cornerstone technique for converting unsaturated pyrone derivatives to tetrahydro forms with cis stereochemistry, with palladium catalysts being preferred for their selectivity and mild conditions.

- Advanced tandem cycloaddition reactions provide access to structurally complex derivatives but are less practical for simple 2H-pyran-2-one derivatives due to lower yields and complexity.

- Purification typically involves distillation under reduced pressure or silica gel chromatography to isolate the desired cis isomer with high purity.

The preparation of 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- is well-established through several synthetic routes, with the multi-step method from 3-(benzyloxy)propionic acid standing out for industrial application due to its high yield and operational simplicity. Catalytic hydrogenation remains essential for stereoselective reduction, while emerging cycloaddition methodologies expand the synthetic toolbox for related compounds. These methods collectively provide robust, scalable, and environmentally considerate approaches to synthesizing this important lactone derivative.

Chemical Reactions Analysis

Nucleophilic Addition

The carbonyl group in the pyranone can react with nucleophiles, facilitating the formation of larger organic molecules. This reaction is significant in synthetic organic chemistry, allowing for the construction of diverse molecular architectures.

Thermal Decomposition

While specific data on the thermal decomposition of 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- is not available, related compounds like 3,6-dihydro-2H-pyran derivatives show that substituent groups can significantly affect thermal stability. For instance, the activation energy (Ea) for the decomposition of similar compounds ranges from 183 to 209.5 kJ/mol, depending on the substituents .

Comparison with Similar Compounds

Several compounds share structural similarities with 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis-. These include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2H-Pyran-2-one, tetrahydro-4-methyl | Similar six-membered ring | Different methyl substitution pattern |

| 5-Hydroxy-3-methylpyran-2-one | Contains hydroxyl group | Exhibits different biological activities |

| 3-Methylpyran-2-one | Lacks additional methyl groups | Simpler structure with potential for different reactivity |

| Tetrahydropyran | Saturated six-membered ring | No carbonyl group; primarily used as a solvent |

The uniqueness of 2H-Pyran-2-one lies in its specific substitution pattern and stereochemistry, which influence its chemical reactivity and biological activity compared to these similar compounds.

Data Tables

Table 1: Activation Energies for Related Compounds

| Compound | Temperature Range (°C) | Ea (kJ/mol) |

|---|---|---|

| 3,6-Dihydro-2H-pyran (DHP) | 329–374 | 208.1 |

| 4-Methyl-3,6-dihydro-2H-pyran (MDHP) | 311–361 | 209.5 |

| cis-2,6-Dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 300–351 | 196.3 |

Table 2: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- | C7H12O2 | 128.17 |

| 2H-Pyran-2-one, tetrahydro-4-methyl | C6H10O2 | 114.14 |

| 5-Hydroxy-3-methylpyran-2-one | C6H8O3 | 128.12 |

These tables highlight the properties of related compounds and provide a basis for comparing their chemical characteristics.

Scientific Research Applications

Synthetic Chemistry

In synthetic organic chemistry, 2H-Pyran-2-one serves as an important intermediate for constructing complex molecules. Its reactivity allows for various transformations, including:

- Oxidation: Produces carboxylic acids or ketones.

- Reduction: Yields alcohols.

- Substitution Reactions: Results in various substituted lactones depending on the nucleophile used.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities:

- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound may exhibit antibacterial and antifungal activities. For instance, compounds derived from 2H-Pyran-2-one have shown varying degrees of microbial inhibition in laboratory settings .

- Therapeutic Potential: Research indicates that lactones can be explored for anti-inflammatory and anticancer activities. The structural characteristics of 2H-Pyran-2-one may enhance its efficacy in drug development targeting specific diseases.

Flavor and Fragrance Industry

Due to its pleasant odor profile, 2H-Pyran-2-one is utilized in the production of fragrances and flavorings. Its cyclic structure contributes to desirable sensory attributes in consumer products.

Polymer Production

The compound acts as a precursor in synthesizing polymers and other materials. Its ability to undergo various chemical reactions makes it suitable for creating diverse molecular architectures necessary in polymer science.

Case Studies

-

Antimicrobial Activity Study:

A series of derivatives based on 2H-Pyran-2-one were synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting potential applications in developing new antibiotics .Compound Antibacterial Activity (Zone of Inhibition) Derivative A 15 mm Derivative B 20 mm Derivative C 12 mm -

Thermal Decomposition Analysis:

Computational studies on the thermal decomposition of related pyran compounds revealed insights into their stability and reactivity under heat. The findings indicated that the presence of methyl groups significantly influences the activation energy required for decomposition .Compound Activation Energy (kJ/mol) DHP 196 MDHP 190 DMDHP 183

Mechanism of Action

The mechanism by which 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways can vary, but typically involve interactions with cellular proteins and nucleic acids.

Comparison with Similar Compounds

Structural Isomers and Homologs

Key structural analogs include:

Key Observations :

- Substituent Position : The position of methyl groups significantly affects reactivity and applications. For example, 5,6-dimethyl derivatives are more likely to participate in steric interactions in biological systems compared to 6,6-dimethyl analogs .

- Chain Length : Longer alkyl chains (e.g., hexyl or pentyl substituents) increase hydrophobicity and molecular weight, shifting applications toward high-boiling-point flavorants .

Physicochemical Properties

- logP: All dimethyl-substituted pyranones share a logP of 1.348, indicating consistent partitioning behavior despite substituent positions .

- Thermodynamics : The 6,6-dimethyl analog exhibits temperature-dependent heat capacity (Cp) values ranging from 234.15 to 313.96 J/mol·K, suggesting stable thermal behavior under varying conditions .

- Spectroscopic Data : Mass spectra for alkylated analogs (e.g., 6-hexyltetrahydro-2H-pyran-2-one) show characteristic fragments at m/z 114 and 148, aiding in analytical identification .

Biological Activity

Overview

2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- (CAS No. 24405-15-0) is an organic compound belonging to the lactone class, characterized by its tetrahydropyran ring structure with two methyl groups at the 5 and 6 positions in a cis configuration. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agriculture.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | (5S,6S)-5,6-dimethyloxan-2-one |

| InChI Key | HAXARIVGMMVELD-WDSKDSINSA-N |

Medicinal Applications

- Anticancer Potential : Research indicates that derivatives of 2H-Pyran-2-one compounds are being explored for their anticancer properties. Studies have shown that certain lactones can inhibit tumor cell proliferation by interacting with cellular pathways involved in cancer progression. For instance, compounds derived from pyranones have demonstrated significant activity against various cancer cell lines, including MDA-MB-231 and A549 cells, with IC50 values indicating effective dose-response relationships .

- Anti-inflammatory Effects : Lactones like 2H-Pyran-2-one have been investigated for their anti-inflammatory properties. Their mechanism often involves the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokines, which can be beneficial in treating conditions characterized by chronic inflammation.

- Antimicrobial Activity : The compound exhibits antimicrobial properties that may be harnessed for agricultural applications as natural pesticides. Its efficacy against various pathogens suggests potential use in developing environmentally friendly pest control agents.

The biological effects of 2H-Pyran-2-one are thought to arise from its ability to interact with specific enzymes or receptors within biological systems. These interactions can alter enzyme activity or gene expression, leading to therapeutic effects. The precise molecular targets remain an area of ongoing research.

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of various tetrahydropyran derivatives demonstrated that compounds similar to 2H-Pyran-2-one exhibited significant cytotoxicity towards breast cancer cells. The study emphasized the importance of structural modifications in enhancing potency and selectivity against cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In agricultural research, 2H-Pyran-2-one was tested against common plant pathogens. Results indicated a marked reduction in pathogen viability upon treatment with this compound, supporting its potential as a natural pesticide.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans- | Different reactivity patterns; less studied for biological activity |

| Tetrahydro-6,6-dimethyl-2H-pyran-2-one | Similar structure; potential for similar biological effects |

The cis configuration of 2H-Pyran-2-one is crucial as it imparts unique chemical properties that differentiate it from its trans counterpart and other related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-5,6-dimethyl-tetrahydro-2H-pyran-2-one, and how can stereochemical purity be ensured?

- Methodology : Use stereoselective catalytic hydrogenation or cyclization of pre-functionalized diols/ketones. For cis-isomer control, employ chiral catalysts (e.g., asymmetric organocatalysis) or diastereoselective conditions. Confirm purity via chiral HPLC or NMR coupling constants (e.g., vicinal protons in the pyran ring) .

- Data Validation : Compare observed optical rotation or NOESY NMR signals with literature values for cis-configured analogs .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish cis-5,6-dimethyl-tetrahydro-2H-pyran-2-one from its trans-isomer?

- NMR : Key differences in H NMR include coupling constants () between H5 and H6: cis-isomers typically exhibit , while trans isomers show . NMR may reveal distinct chemical shifts for C5 and C6 due to steric effects .

- Mass Spectrometry : Fragmentation patterns in EI-MS (e.g., loss of methyl groups) can differentiate isomers. Reference NIST MS databases for fragmentation profiles .

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

- Storage : Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid prolonged exposure to light, as γ-lactones are prone to photodegradation .

- Reactivity : Test thermal stability via TGA/DSC. The compound may decompose above 150°C, releasing CO and volatile organics. Avoid strong acids/bases to prevent ring-opening .

Advanced Research Questions

Q. How does the cis-5,6-dimethyl configuration influence biological activity compared to other pyran-2-one derivatives?

- Structure-Activity Relationship (SAR) : The cis-methyl groups may enhance binding to hydrophobic pockets in enzymes (e.g., HIV protease or cancer targets). Compare IC values of cis vs. trans isomers in enzymatic assays .

- Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to assess steric and electronic effects of the cis-configuration on target interactions .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., logP, solubility) for this compound?

- Data Harmonization : Cross-reference experimental data with computational predictions (QSPR models) and authoritative databases (NIST, PubChem). For example:

- LogP : Experimental vs. predicted (e.g., XLogP3) values may vary due to isomer impurities. Validate via HPLC retention times .

- Solubility : Use shake-flask or nephelometry under controlled pH/temperature. Discrepancies often arise from polymorphic forms .

Q. How can computational methods (DFT, MD) predict the compound’s behavior in novel reaction environments?

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) to calculate frontier orbitals (HOMO/LUMO) and predict reactivity in electrophilic/nucleophilic reactions .

- Molecular Dynamics (MD) : Simulate solvation in polar (water) vs. nonpolar (hexane) solvents to assess aggregation tendencies or catalytic intermediate stability .

Safety and Compliance

Q. What are the critical safety protocols for handling cis-5,6-dimethyl-tetrahydro-2H-pyran-2-one in a laboratory setting?

- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, goggles) due to acute oral toxicity (OSHA Class 4) and skin irritation risks. For spills, neutralize with inert absorbents (vermiculite) and avoid aqueous washes to prevent hydrolysis .

- Waste Disposal : Incinerate in EPA-approved facilities. Avoid release into waterways due to potential bioaccumulation (EC50 < 10 mg/L in Daphnia magna) .

Data Gaps and Future Research

Q. Why is there limited chromatographic retention data (HPLC/GC) for this specific isomer, and how can researchers address this?

- Analytical Development : Optimize GC methods using polar stationary phases (e.g., DB-WAX) and slow temperature ramps (2°C/min) to resolve cis/trans peaks. Calibrate with synthesized reference standards .

Q. What role does this compound play in multicomponent reactions (MCRs) for synthesizing complex heterocycles?

- Case Study : Use electrocatalytic protocols (e.g., paired electrolysis) to generate spiro-pyran derivatives. The cis-methyl groups may direct regioselectivity in annulation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.